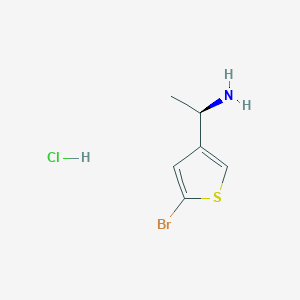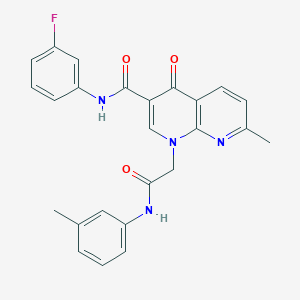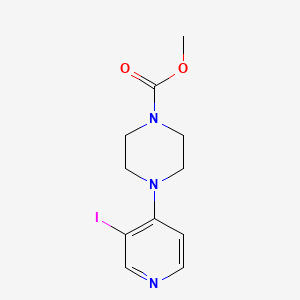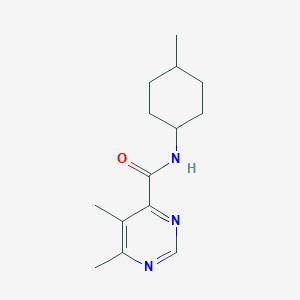
5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide, also known as CEP-26401, is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is a crucial regulator of the Wnt signaling pathway, which plays a vital role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in several diseases, including cancer, Alzheimer's disease, and osteoporosis. The discovery of CEP-26401 has provided a promising tool for the study of CK1δ and the Wnt signaling pathway.
Mécanisme D'action
5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide selectively inhibits CK1δ by binding to the ATP-binding site of the enzyme. CK1δ is a crucial regulator of the Wnt signaling pathway, which plays a vital role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in several diseases, including cancer, Alzheimer's disease, and osteoporosis. By inhibiting CK1δ, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide blocks the Wnt signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In Alzheimer's disease, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide reduces amyloid-beta levels by inhibiting the Wnt signaling pathway, leading to the prevention of cognitive decline. In osteoporosis, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide increases bone density by inhibiting the Wnt signaling pathway, leading to the prevention of bone loss.
Biochemical and Physiological Effects:
5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of amyloid-beta levels, improvement of cognitive function, and increase in bone density. These effects are mediated through the inhibition of the Wnt signaling pathway, which plays a vital role in cell proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its potency and selectivity for CK1δ, its ability to inhibit the Wnt signaling pathway, and its potential for the treatment of several diseases. However, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide also has some limitations, including its high cost, its limited availability, and the need for further studies to evaluate its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide, including the evaluation of its safety and efficacy in humans, the development of more potent and selective inhibitors of CK1δ, and the identification of new targets and pathways for the treatment of cancer, Alzheimer's disease, and osteoporosis. Additionally, the use of 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide as a tool for the study of the Wnt signaling pathway and its role in disease pathogenesis is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-methylcyclohexanone with ethyl acetoacetate to form 4-methylcyclohex-3-en-1-one. This intermediate is then reacted with guanidine to form the pyrimidine ring. The final step involves the reaction of the pyrimidine intermediate with 5,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to form 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide.
Applications De Recherche Scientifique
5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of several diseases. In cancer, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis in several cancer cell lines, including breast, colon, and prostate cancer. In Alzheimer's disease, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has been shown to reduce amyloid-beta levels and improve cognitive function in animal models. In osteoporosis, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has been shown to increase bone density and prevent bone loss in animal models.
Propriétés
IUPAC Name |
5,6-dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-9-4-6-12(7-5-9)17-14(18)13-10(2)11(3)15-8-16-13/h8-9,12H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYBBJWOUDDPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-N-[(1r,4r)-4-methylcyclohexyl]pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thienyl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2707442.png)
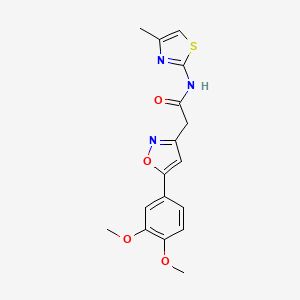
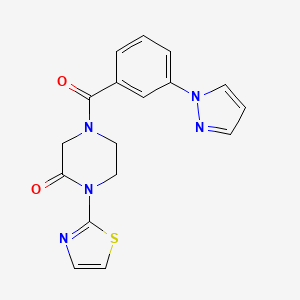
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2707448.png)

![2-[4-(2,4-Dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile](/img/structure/B2707451.png)
![(5-bromopyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2707453.png)
![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2707454.png)
![5-(3-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2707457.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2707459.png)
